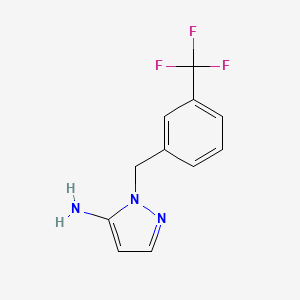

![molecular formula C17H17N3OS B2415387 N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide CAS No. 1024153-56-7](/img/structure/B2415387.png)

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many biologically active molecules . The indole ring is attached to a pyridine ring via a sulfanylacetamide group. This type of structure is often seen in pharmaceuticals and other bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The indole ring, for example, is known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Antiallergic Agents

Research into new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , has led to the discovery of potential antiallergic agents. One study describes the synthesis and evaluation of a series of these compounds, highlighting one particular derivative that showed significant potency in inhibiting histamine release and interleukin production, suggesting potential applications in treating allergic reactions (Menciu et al., 1999).

Transfer Hydrogenation Catalysts

Compounds featuring the pyridin-2-ylsulfanyl group have been explored as ligands in organometallic chemistry, particularly in the development of catalysts for transfer hydrogenation. A study on Cp*Ir(pyridinesulfonamide)Cl pre-catalysts showcases their effectiveness in the transfer hydrogenation of ketones, an important reaction for the synthesis of alcohols in both laboratory and industrial settings (Ruff et al., 2016).

Photophysical Research

The photophysical properties of a novel 4-aza-indole derivative were investigated, revealing reverse solvatochromism and high quantum yield in various solvents. These findings suggest applications in developing bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Antimicrobial and Anticonvulsant Agents

Research into N-ethyl-3-indolyl heterocycles has uncovered their potential as antimicrobial and anticonvulsant agents. One study synthesized a series of these compounds, demonstrating significant growth inhibition against bacterial strains and promising results in anticonvulsant activity, opening avenues for therapeutic applications (El-Sayed et al., 2016).

Cancer Treatment

Compounds based on the indole core have been synthesized and evaluated for their cytotoxic properties, with some derivatives showing promising results against various cancer cell lines. This research indicates potential applications of such compounds in cancer treatment, highlighting the importance of the indole moiety in medicinal chemistry (Marchand et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-16(12-22-17-7-3-4-9-19-17)18-10-8-13-11-20-15-6-2-1-5-14(13)15/h1-7,9,11,20H,8,10,12H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGIIUBICDYTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)

![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)

![2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2415321.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)

![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)